Azido-PEG6-NHS ester
Overview
Description
Azido-PEG6-NHS ester is a versatile compound widely used in the field of bioconjugation and drug delivery. It consists of an azide group and an N-hydroxysuccinimide ester group, connected by a six-unit polyethylene glycol (PEG) spacer. The azide group allows for click chemistry reactions, while the N-hydroxysuccinimide ester group facilitates the labeling of primary amines in proteins, peptides, and other biomolecules .
Biochemical Analysis
Biochemical Properties
Azido-PEG6-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its Azide group . The Azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of ADCs and PROTACs
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with other molecules. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage, which is crucial in the synthesis of ADCs and PROTACs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG6-NHS ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the six-unit polyethylene glycol spacer.
Azidation: The PEGylated intermediate is then reacted with sodium azide to introduce the azide group.
NHS Ester Formation: The final step involves the reaction of the azido-PEG intermediate with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide to form the N-hydroxysuccinimide ester group
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Quality Control: The final product undergoes rigorous quality control tests, including nuclear magnetic resonance spectroscopy and mass spectrometry, to confirm its structure and purity
Chemical Reactions Analysis
Types of Reactions
Azido-PEG6-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. .
Substitution Reactions: The N-hydroxysuccinimide ester group can react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents at room temperature.
Strain-Promoted Alkyne-Azide Cycloaddition: Does not require a catalyst and can be performed in aqueous or organic solvents at room temperature.
Amide Bond Formation: Involves primary amines and is typically performed in organic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Triazole Linkages: Formed from click chemistry reactions.
Amide Bonds: Formed from the reaction with primary amines.
Scientific Research Applications
Azido-PEG6-NHS ester has a wide range of applications in scientific research, including:
Bioconjugation: Used to label proteins, peptides, and other biomolecules with fluorescent dyes, biotin, or other tags.
Drug Delivery: Employed in the synthesis of antibody-drug conjugates and other targeted drug delivery systems.
Surface Modification: Used to modify the surface of nanoparticles, polymers, and other materials to enhance their biocompatibility and functionality.
Proteomics: Utilized in the study of protein-protein interactions and the identification of protein targets.
Mechanism of Action
Azido-PEG6-NHS ester exerts its effects through the following mechanisms:
Click Chemistry: The azide group reacts with alkyne-containing molecules to form stable triazole linkages, enabling the attachment of various functional groups.
Amide Bond Formation: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, facilitating the labeling of biomolecules.
Comparison with Similar Compounds
Azido-PEG6-NHS ester is unique due to its combination of an azide group and an N-hydroxysuccinimide ester group, connected by a six-unit polyethylene glycol spacer. Similar compounds include:
Azido-PEG4-NHS ester: Contains a four-unit polyethylene glycol spacer.
Azido-PEG8-NHS ester: Contains an eight-unit polyethylene glycol spacer.
Alkyne-PEG6-NHS ester: Contains an alkyne group instead of an azide group
These similar compounds differ in the length of the polyethylene glycol spacer or the functional groups they contain, which can affect their solubility, reactivity, and applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O10/c20-22-21-4-6-28-8-10-30-12-14-32-16-15-31-13-11-29-9-7-27-5-3-19(26)33-23-17(24)1-2-18(23)25/h1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOAPGNZNSYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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